molecular formula C24H21ClN2O2 B14982466 2-(2-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide

2-(2-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide

Cat. No.: B14982466
M. Wt: 404.9 g/mol
InChI Key: DJMPJAPXRULWAE-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorophenoxy group and an indole moiety, which are linked through an acetamide linkage. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The starting material, 2-chlorophenol, is reacted with an appropriate acylating agent to form the 2-chlorophenoxy intermediate.

    Indole Derivative Preparation: The indole moiety is synthesized through standard indole synthesis methods, such as the Fischer indole synthesis.

    Coupling Reaction: The chlorophenoxy intermediate is then coupled with the indole derivative in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone
  • 2-(2-chlorophenoxy)-1-(2,3-dihydroindol-1-yl)propan-1-one

Uniqueness

2-(2-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties compared to similar compounds. Its combination of a chlorophenoxy group and an indole moiety linked through an acetamide linkage makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide

InChI

InChI=1S/C24H21ClN2O2/c25-21-11-5-7-13-23(21)29-16-24(28)27-14-19(17-8-2-1-3-9-17)20-15-26-22-12-6-4-10-18(20)22/h1-13,15,19,26H,14,16H2,(H,27,28)

InChI Key

DJMPJAPXRULWAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2Cl)C3=CNC4=CC=CC=C43

Origin of Product

United States

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